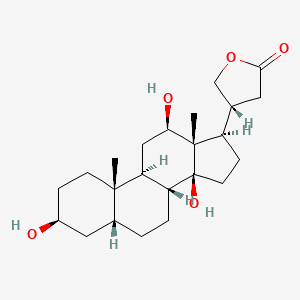

20,22-Dihydrodigoxigenin

Description

Structure

3D Structure

Properties

CAS No. |

4442-12-0 |

|---|---|

Molecular Formula |

C23H36O5 |

Molecular Weight |

392.5 g/mol |

IUPAC Name |

(4R)-4-[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-3,12,14-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]oxolan-2-one |

InChI |

InChI=1S/C23H36O5/c1-21-7-5-15(24)10-14(21)3-4-17-18(21)11-19(25)22(2)16(6-8-23(17,22)27)13-9-20(26)28-12-13/h13-19,24-25,27H,3-12H2,1-2H3/t13-,14+,15-,16+,17+,18-,19+,21-,22-,23-/m0/s1 |

InChI Key |

MWPLZPAHTHIKQB-YNFYBLEISA-N |

SMILES |

CC12CCC(CC1CCC3C2CC(C4(C3(CCC4C5CC(=O)OC5)O)C)O)O |

Isomeric SMILES |

C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2C[C@H]([C@]4([C@@]3(CC[C@@H]4[C@H]5CC(=O)OC5)O)C)O)O |

Canonical SMILES |

CC12CCC(CC1CCC3C2CC(C4(C3(CCC4C5CC(=O)OC5)O)C)O)O |

Other CAS No. |

4442-12-0 |

Synonyms |

20,22-dihydrodigoxigenin |

Origin of Product |

United States |

Occurrence and Natural Product Discovery

Influence of Culture Conditions on Metabolite Profile

Research has demonstrated that the metabolite profile of Digitalis purpurea tissues grown in vitro can differ significantly from that of their in vivo counterparts, indicating a strong influence of culture conditions on the production of secondary metabolites, including 20,22-Dihydrodigoxigenin. nih.govfrontiersin.org The phytochemical composition of laboratory-grown tissues shows variations, which can be attributed to the specific conditions of the in vitro environment, such as the composition of the culture medium and the presence of plant growth regulators. nih.govfrontiersin.orgmdpi.comnih.gov

For instance, studies on Digitalis purpurea have shown that different in vitro culture systems, such as callus cultures and regenerated shoot cultures, can lead to variations in the profile of secondary metabolites produced. frontiersin.org While general studies on Digitalis shoot cultures have explored the impact of various auxins, cytokinins, and elicitors on the production of major cardiac glycosides like digitoxin (B75463) and digoxin (B3395198), specific quantitative data on how these factors modulate the synthesis of this compound is not yet extensively documented. researchgate.netnih.govresearchgate.net However, it is established that the choice of plant growth regulators, such as auxins and cytokinins, is crucial for both the growth of the culture and the formation of secondary metabolites. mdpi.comnih.gov The use of elicitors, both biotic and abiotic, has also been shown to be an effective strategy for enhancing the production of cardenolides in Digitalis purpurea shoot cultures. researchgate.netresearchgate.net

Comparative Analysis of In Vivo and In Vitro Metabolite Accumulation

Untargeted metabolomics analysis using techniques like Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) has enabled the comparative analysis of metabolites in both in vivo and in vitro grown tissues of Digitalis purpurea. nih.govfrontiersin.org These studies have successfully identified this compound in both field-grown (in vivo) leaf extracts and in various in vitro cultured tissues, including callus and regenerated leaves. nih.govfrontiersin.org

The detection of this compound across different tissue types highlights the capability of in vitro systems to produce a similar spectrum of secondary metabolites as the parent plant. However, the accumulation levels can vary. For example, one study noted the presence of this compound in the in vivo leaf extract, while also identifying it as one of the medicinally important metabolites in in vitro cultures. nih.govfrontiersin.org While qualitative comparisons have been made, detailed quantitative studies directly comparing the accumulation of this compound in vivo versus in vitro are limited.

The following table summarizes the detection of this compound and other related compounds in different tissues of Digitalis purpurea based on available research.

| Compound | In Vivo (Leaf Extract) | In Vitro (Callus) | In Vitro (Regenerated Leaf) |

| This compound | Detected frontiersin.org | Detected nih.govfrontiersin.org | Detected nih.govfrontiersin.org |

| Digoxigenin (B1670575) monodigitoxoside | Detected nih.govfrontiersin.org | Detected nih.govfrontiersin.org | Detected nih.govfrontiersin.org |

| Apigenin | Detected nih.govfrontiersin.org | Detected nih.govfrontiersin.org | Detected nih.govfrontiersin.org |

| Luteolin | Detected nih.govfrontiersin.org | Detected nih.govfrontiersin.org | Detected nih.govfrontiersin.org |

| Kaempferide | Detected nih.govfrontiersin.org | Detected nih.govfrontiersin.org | Detected nih.govfrontiersin.org |

| Rosmarinic acid | Detected nih.govfrontiersin.org | Detected nih.govfrontiersin.org | Detected nih.govfrontiersin.org |

| Nepitrin | Detected nih.govfrontiersin.org | Detected nih.govfrontiersin.org | Detected nih.govfrontiersin.org |

Biosynthesis and Enzymatic Pathways

Precursor Role in Cardenolide Biosynthesis

The biosynthesis of cardenolides, including the aglycone of which 20,22-Dihydrodigoxigenin is a derivative, proceeds through pregnane (B1235032) intermediates. nih.gov While this compound itself is a downstream metabolite, its core structure, the cardenolide aglycone, originates from the central precursor, pregnenolone (B344588). mpg.dempg.de Pregnenolone is considered the "mother of all steroid hormones" and serves as the key entry point into the cardenolide pathway in plants. mpg.dempg.de The entire pathway is not a simple linear process but is better described as a complex metabolic grid with multiple branches. thieme-connect.com For instance, in Digitalis, evidence suggests that different types of cardenolides, such as "fucose-type" and "digitoxose-type," may form via distinct biosynthetic branches. thieme-connect.com The compound this compound has been identified as a derivative of digoxigenin (B1670575), a key cardenolide aglycone found in Digitalis purpurea. researchgate.netresearchgate.net

Involvement of Sterol Precursors (e.g., Cholesterol, Pregnenolone)

The cardenolide biosynthetic pathway begins with sterol precursors. nih.gov Early studies using radioisotope-labelled precursors in the 1960s established that cardenolide biosynthesis likely proceeds from either cholesterol or phytosterols (B1254722). nih.gov More recent research has confirmed that plants utilize cholesterol and other phytosterols, such as campesterol (B1663852) and β-sitosterol, as the initial substrates. nih.govnih.govresearchgate.net These sterols are then converted into pregnenolone, marking the first committed step in the synthesis of cardenolides. nih.govresearchgate.net The accumulation of these precursor sterols in the tissues of cardenolide-producing plants like Digitalis purpurea and Calotropis procera ensures their availability for the pathway. nih.gov

Enzymatic Transformations within the Cardenolide Pathway

Following the formation of pregnenolone, a series of enzymatic reactions modify the steroid scaffold to produce the final cardenolide structures. This part of the pathway involves numerous enzymes, including reductases, oxidoreductases, and cytochrome P450s, many of which are yet to be fully characterized. thieme-connect.com

Cytochrome P450 (CYP) enzymes play a critical role in the biosynthesis of cardenolides. A significant breakthrough was the identification of enzymes from the CYP87A family as the key catalysts for the conversion of cholesterol and phytosterols into pregnenolone. mpg.dempg.de Specifically, two enzymes, DpCYP87A106 from Digitalis purpurea and CpCYP87A103 from Calotropis procera, were shown to perform this crucial side-chain cleavage, which is analogous to the action of the CYP11A1 enzyme in mammals. nih.govresearchgate.net This discovery marked the first reported enzymatic function for the CYP87A subfamily. mpg.dempg.de

Experiments have provided strong evidence for the role of these enzymes. For example, genetically modifying Arabidopsis thaliana to overexpress CYP87A enzymes resulted in a significant accumulation of pregnenolone. mpg.dempg.de Conversely, silencing the CYP87A genes in D. purpurea leaves led to a substantial decrease in both pregnenolone and cardenolide levels. mpg.denih.govresearchgate.net While the CYP87A family initiates the pathway, other P450 enzymes are presumed to be involved in downstream modifications, such as the hydroxylation steps required to form the final aglycones. thieme-connect.com

| Enzyme Family | Specific Enzyme Example | Precursor(s) | Product | Plant Source |

|---|---|---|---|---|

| Cytochrome P450 | DpCYP87A106 | Cholesterol, Phytosterols | Pregnenolone | Digitalis purpurea |

| Cytochrome P450 | CpCYP87A103 | Cholesterol, Phytosterols | Pregnenolone | Calotropis procera |

| Hydroxysteroid Dehydrogenase | 3β-hydroxysteroid dehydrogenase (3βHSD) | Pregnenolone | Progesterone (B1679170) | Digitalis lanata |

| Reductase | Progesterone 5β-reductase (P5βR) | Progesterone | 5β-Pregnanedione | Digitalis lanata |

Despite recent advances, the cardenolide biosynthetic pathway is long, complex, and far from fully elucidated. mpg.dempg.de Many of the enzymatic steps that occur "downstream" from pregnenolone remain unidentified. nih.gov The proposed pathway, largely based on precursor feeding studies, contains numerous uncharacterized transformations indicated by dashed arrows in pathway diagrams. nih.govresearchgate.netresearchgate.net The enzymes responsible for key modifications, such as the C14 hydroxylation and the formation of the butenolide ring at C-17, are still unknown. d-nb.info Researchers acknowledge that the pathway is likely a "complex multidimensional metabolic grid" rather than a straightforward linear sequence. thieme-connect.com Ongoing research utilizing modern sequencing, bioinformatics, and metabolomics aims to solve the remaining puzzles of this intricate pathway. mpg.de

Chemical Structure and Stereochemical Investigations

Detailed Structural Elucidation in Research

20,22-Dihydrodigoxigenin is a derivative of digoxigenin (B1670575) where the double bond in the lactone ring is saturated. nih.gov It is characterized as a 3β,12β,14-trihydroxy-5β-cardanolide. nih.gov The structural formula is C₂₃H₃₆O₅. nih.gov Research has identified this compound as a metabolite of digoxin (B3395198), formed through the reduction of the lactone ring. yok.gov.tr This transformation has been observed to be carried out by intestinal microflora, such as Eubacterium lentum. capes.gov.br The compound has also been identified in in vitro cultures of Digitalis purpurea. researchgate.netresearchgate.netresearchgate.net

Stereoisomerism at C-20 Position (20R and 20S Epimers)

A critical aspect of this compound's chemistry is the existence of stereoisomers at the C-20 position, leading to the formation of 20R and 20S epimers. nih.gov The reduction of digoxin by the anaerobic bacterium Eubacterium lentum proceeds in a stereospecific manner, yielding primarily the 20R-dihydrodigoxin. capes.gov.br In contrast, chemical catalytic hydrogenation results in a mixture of both 20R and 20S epimers. capes.gov.br Studies have shown that the 20R epimer is the predominant form excreted in human urine following digoxin administration. Through spectral analysis, the major epimer has been established as having the R configuration at C-20, while the minor epimer has the S configuration. nih.gov

Conformational Analysis of the Lactone Ring

Circular dichroism (CD) spectroscopy has been a valuable tool in differentiating between the 20R and 20S epimers of this compound. nih.gov The CD spectra of the two epimers indicate opposite orientations of the beta-carbon within the lactone ring, providing a basis for assigning their respective configurations. nih.govresearchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy has provided significant insights into the configuration and solution conformation of the dihydrodigoxigenin epimers. nih.gov NMR evidence suggests that the average conformation of the lactone ring differs between the two epimers. nih.govresearchgate.netresearchgate.net In the minor (20S) epimer, the C22 position of the lactone ring is preferentially located on the same side as the C12 position of the steroid nucleus. nih.gov Conversely, in the major (20R) epimer, the C21 position of the lactone ring is oriented towards the C12 side. nih.gov Molecular models support these findings, indicating that these are the least sterically hindered conformations for each respective rotamer. nih.govresearchgate.netresearchgate.net

X-ray crystallography has provided definitive proof of the stereochemical assignments. nih.gov While detailed crystallographic data for both epimers is not widely available in the provided search results, the combination of CD spectroscopy and X-ray crystallographic data from a study on the minor epimer was instrumental in establishing the C20 configuration of the minor epimer as S and the major epimer as R. nih.govresearchgate.netresearchgate.net

Influence of Stereochemistry on Molecular Interactions

The stereochemistry at the C-20 position and the resulting conformation of the lactone ring significantly influence the molecule's interactions. The saturation of the lactone ring in dihydrodigoxin (B148489), a glycoside of dihydrodigoxigenin, leads to a 1,300-fold decrease in binding affinity to the anti-digoxin antibody 26-10wt compared to digoxin. stanford.edu This reduced affinity is attributed to the conformational changes in the lactone ring. The orientation of the lactone ring is crucial for high-affinity binding, and only a single conformation is observed when complexed with the antibody. stanford.edu The presence of a 12-acetyl group instead of a hydroxyl group, combined with the saturated lactone ring, further impairs binding to antibodies. researchgate.net

Chemical Synthesis and Derivative Research

Synthetic Routes to 20,22-Dihydrodigoxigenin

This compound is a saturated cardanolide (B1197209), meaning it possesses a steroid nucleus with a five-membered lactone ring where the double bond has been reduced. nih.govwikipedia.orgnih.gov Its synthesis is closely linked to its parent glycoside, digoxin (B3395198). One major pathway to obtain this compound involves the metabolic reduction of digoxin. nih.govpharmacompass.com This process entails two key steps: the reduction of the C20-C22 double bond in the lactone ring to form dihydrodigoxin (B148489), followed by the stepwise enzymatic or chemical cleavage of the three digitoxose (B191001) sugar units from the steroid's C3 position to yield the aglycone, this compound. nih.govpharmacompass.com

In laboratory settings, chemical methods are employed to achieve this transformation. Catalytic hydrogenation of digoxin can be used to saturate the lactone ring, but this method often results in a mixture of the 20R and 20S epimers. capes.gov.br The synthetically prepared sugar-hydrolyzed metabolites of digoxin, such as digoxigenin (B1670575), can also serve as precursors. capes.gov.br These aglycones can be reduced to their corresponding dihydro metabolites, including this compound. capes.gov.br

Notably, certain anaerobic bacteria, like Eubacterium lentum, found in the human gut, can perform this reduction stereospecifically, yielding almost exclusively the 20R-dihydrodigoxin isomer from digoxin. capes.gov.br This biological method contrasts with chemical catalytic hydrogenation, which produces a mixture of stereoisomers. capes.gov.br Beyond its role as a metabolite, this compound has also been identified as a naturally occurring phytocompound in the foxglove plant, Digitalis purpurea. researchgate.netresearchgate.net

Preparation of Semi-Synthetic Derivatives and Analogs

The core structure of this compound and its precursors serves as a template for the synthesis of various derivatives and analogs, driven by the search for compounds with novel properties. researchgate.net Research efforts have focused on modifying different parts of the molecule, including the lactone unit and the steroid backbone, to create new cardanolide structures.

The five-membered lactone ring attached at C17 of the steroid is a primary target for chemical modification. One documented strategy involves opening the lactone ring of the parent compound, digoxin, to create derivatives for specific applications like immunoassays. google.com This process can be achieved through reductive ozonolysis, where digoxin is treated with ozone at low temperatures. google.com This reaction targets the double bond between C20 and C22, leading to the formation of an ozonide intermediate. Subsequent reduction of this intermediate opens the lactone ring, allowing for the coupling of other molecules, such as immunogenic proteins, at the C23 position while leaving the steroid's carbohydrate moiety intact. google.com The resulting saturated linkage is a key feature of dihydro-derivatives.

This compound is itself a substituted cardanolide, a class of steroids defined by a saturated butyrolactone ring. nih.govwikipedia.org The synthesis of analogues often starts from more abundant cardiac glycosides. An example is the synthesis of 22-methylenecardenolide analogues from digitoxin (B75463). nih.govacs.org In this process, researchers synthesized 22-methylene-3β-hydroxy-5β,20(S)-card-14-enolide and its 20(R) isomer. nih.gov This demonstrates a strategy to introduce an exocyclic double bond at the C22 position, creating a distinct class of cardenolide analogues. nih.govacs.org While this specific synthesis did not start from this compound, it exemplifies the chemical approaches used to generate novel cardanolide and cardenolide-related structures based on the fundamental cardiac glycoside framework.

Molecular and Cellular Biological Activity Mechanisms

Interactions with Na+/K+-ATPase at the Molecular Level

The molecular interactions between 20,22-Dihydrodigoxigenin and its derivatives with the Na+/K+-ATPase enzyme have been a subject of scientific investigation to understand the structural requirements for enzyme inhibition. The Na+/K+-ATPase, an integral membrane protein, is responsible for establishing and maintaining the electrochemical gradients of sodium and potassium ions across the plasma membrane of animal cells.

Binding Affinity Studies (in vitro)

In vitro studies focusing on derivatives of this compound have revealed critical insights into their binding affinity for Na+/K+-ATPase. Research on (+)-17-epi-20,22-dihydro-21α-hydroxydigoxin, a derivative of this compound, indicates a significant reduction in binding to the enzyme compared to its unsaturated counterpart, digoxin (B3395198). Molecular docking profiles show that structural changes in the lactone ring of this dihydro-derivative lead to a conformational rotation of its steroid core. nih.govnih.gov This alteration is suggested to depotentiate, or weaken, the binding between the compound and the Na+/K+-ATPase. nih.govnih.gov

Inhibitory Activity on Enzyme Function (in vitro)

Consistent with the findings from binding affinity studies, the inhibitory activity of this compound derivatives on Na+/K+-ATPase function is markedly diminished. Direct enzymatic assays have demonstrated that while digoxin is a potent inhibitor of Na+/K+-ATPase, the derivative (+)-17-epi-20,22-dihydro-21α-hydroxydigoxin does not inhibit the enzyme's activity. nih.govnih.gov This lack of inhibition is a direct functional consequence of the reduced binding affinity caused by the saturation of the C-20(22) double bond in the lactone ring. nih.govnih.gov

Molecular Docking and Computational Modeling of Binding Sites

Molecular docking simulations have been employed to elucidate the binding mode of this compound derivatives within the cardiotonic steroid binding site of Na+/K+-ATPase. nih.govnih.govnih.govresearchgate.net These computational models illustrate that the parent compound, digoxin, fits snugly into a pocket formed primarily by the transmembrane helices of the enzyme's α-subunit. nih.gov However, for derivatives like (+)-17-epi-20,22-dihydro-21α-hydroxydigoxin, the alteration of the lactone unit induces a rotation of the steroid core. nih.govnih.gov This conformational change disrupts the optimal orientation required for effective interaction with key amino acid residues in the binding pocket, thereby weakening the binding affinity. nih.govnih.gov

| Compound | Interaction with Na+/K+-ATPase Binding Site | Key Finding |

|---|---|---|

| Digoxin | Forms multiple hydrogen bonds with key residues (e.g., Asp121, Asn122, Thr797, Arg880). nih.govnih.gov | Strong binding and inhibition. nih.govnih.gov |

| (+)-17-epi-20,22-dihydro-21α-hydroxydigoxin | Altered lactone unit causes rotation of the steroid core, depotentiating the binding. nih.govnih.gov | Does not inhibit Na+/K+-ATPase. nih.govnih.gov |

Structure-Activity Relationships (SAR) for Na+/K+-ATPase Inhibition

Structure-activity relationship (SAR) studies have been pivotal in identifying the specific molecular features of cardiac glycosides that govern their inhibitory potency against Na+/K+-ATPase.

The α,β-unsaturated lactone ring attached at the C-17 position is a hallmark of active cardiac glycosides and is indispensable for their inhibitory effect on Na+/K+-ATPase. nih.govnih.govnih.govresearchgate.net The saturation of the double bond between C-20 and C-22, which characterizes this compound and its derivatives, leads to a dramatic loss of inhibitory activity. nih.govnih.gov This modification alters the geometry and electronic properties of the lactone moiety, resulting in a conformational shift of the entire steroid core that prevents effective binding to the enzyme. nih.govnih.gov Therefore, the unsaturated nature of the C-17 lactone ring is a primary determinant of Na+/K+-ATPase inhibition. nih.govnih.gov

| Structural Feature | Importance for Na+/K+-ATPase Inhibition | Effect of Modification in this compound Derivatives |

|---|---|---|

| C-12 and C-14 Hydroxy Groups | Important for forming hydrogen bonds and anchoring the molecule. nih.govnih.gov | Maintained, but overall binding is weakened by other factors. |

| C-17 Unsaturated Lactone Unit | Essential for high-affinity binding and inhibitory activity. nih.govnih.govnih.govresearchgate.net | Saturation of the C-20(22) double bond leads to loss of inhibitory function. nih.govnih.gov |

Geometric Role of the 20(22)-ene in Enzyme Inhibition

The structure-activity relationship of cardenolides is significantly influenced by the geometry of the molecule, particularly the lactone ring at the C-17 position of the steroid nucleus. In potent cardenolides like digoxigenin (B1670575), the unsaturated C20(22)-double bond (the "ene") is a key feature. Research suggests that this double bond plays a passive geometric role in enzyme inhibition by maintaining the proper orientation of the lactone carbonyl group for effective binding to the Na+/K+-ATPase enzyme. nih.gov Saturation of this bond, as seen in this compound, results in a substantial decrease in inhibitory activity. nih.gov This reduction in potency indicates that the specific conformation endowed by the unsaturated lactone ring is crucial for high-affinity interaction with the enzyme's receptor site. nih.govnih.gov The absence of the C20(22)-ene in this compound alters the spatial arrangement of the lactone ring, leading to a less favorable fit and consequently, weaker inhibition of the Na+/K+-ATPase.

Comparison of Activity with Related Cardenolides (e.g., Digitoxigenin, Digoxigenin)

When compared to structurally related and more common cardenolides, this compound demonstrates significantly lower biological activity. The primary measure of a cardenolide's potency is its ability to inhibit the Na+/K+-ATPase enzyme, often quantified by the half-maximal inhibitory concentration (IC50).

Studies comparing 20,22-dihydrodigitoxigenin, a closely related compound, to its unsaturated parent, digitoxigenin, found that the dihydro- form was approximately 100 times less active in inhibiting Na+/K+-ATPase. nih.gov This stark difference is primarily attributed to the reduction of the C20(22) double bond in the lactone ring. nih.gov While digoxigenin and digitoxigenin are potent inhibitors of this enzyme, the saturation of this bond in their dihydro- derivatives leads to a dramatic loss of activity. nih.gov

Table 1: Comparative Inhibitory Activity on Na+/K+-ATPase

| Compound | IC50 (M) | Relative Potency |

|---|---|---|

| Digitoxigenin | ~1.1 x 10⁻⁷ | High |

| 20,22-Dihydrodigitoxigenin | 1.1 - 1.4 x 10⁻⁵ | Low |

Data derived from studies on 20,22-dihydrodigitoxigenin, which shares the saturated lactone ring feature with this compound. nih.gov

Cellular Pathway Modulation Studies (in vitro)

In vitro investigations into the cellular effects of this compound center on its interaction with the Na+/K+-ATPase, a crucial plasma membrane protein complex. yu.ac.kr Although it is a much weaker inhibitor than its unsaturated counterparts, it can still modulate cellular pathways dependent on the function of this enzyme, albeit at significantly higher concentrations. The Na+/K+-ATPase is responsible for maintaining the electrochemical gradients of sodium and potassium across the cell membrane, a process fundamental to numerous physiological functions. yu.ac.krnih.gov Inhibition of this pump by any cardiac glycoside, including this compound, disrupts these critical ion gradients.

The primary downstream cellular effect of Na+/K+-ATPase inhibition is a disruption of ion homeostasis. yu.ac.kr The inhibition of the pump's activity leads to an accumulation of intracellular sodium ions ([Na+]i). This elevation of [Na+]i alters the electrochemical gradient for sodium, which in turn affects the function of other ion transporters, most notably the sodium-calcium exchanger (NCX). The NCX typically extrudes calcium from the cell, but the reduced sodium gradient diminishes its efficacy, leading to an increase in the intracellular calcium concentration ([Ca2+]i). This elevation of intracellular calcium is the fundamental mechanism behind the cardiotonic effects of more potent cardiac glycosides. While this compound is less effective at producing this cascade, it can induce these changes in ion homeostasis at sufficiently high concentrations, thereby modulating calcium-dependent signaling pathways within the cell.

Metabolism and Biotransformation Studies

Enzymatic Reduction of Digoxin (B3395198) to Dihydrodigoxin (B148489) and Dihydrodigoxigenin

The conversion of digoxin to its dihydro metabolites, including dihydrodigoxin and subsequently dihydrodigoxigenin, is a significant metabolic pathway that leads to cardioinactive compounds. nih.govnih.gov This reduction primarily occurs in the gastrointestinal tract and is mediated by the gut microbiota. nih.govnih.gov The enzymatic reduction specifically targets the unsaturated lactone ring of the digoxin molecule. capes.gov.brnih.govnih.gov

Stereospecificity of Biotransformation (e.g., 20R-dihydrodigoxin formation)

A noteworthy aspect of the microbial reduction of digoxin is its high degree of stereospecificity. The anaerobic bacterium Eubacterium lentum (now reclassified as Eggerthella lenta) almost exclusively produces the 20R-epimer of dihydrodigoxin. capes.gov.brnih.govnih.govasm.org Studies have shown that 20R-dihydrodigoxin constitutes more than 99% of the product formed by E. lentum cultures. capes.gov.brnih.govnih.govasm.org This is in stark contrast to chemical catalytic hydrogenation methods, which typically yield a mixture of 20R and 20S epimers in a roughly 3:1 ratio. capes.gov.brnih.govnih.govasm.org The predominant epimer found in human urine following digoxin administration is also the 20R form. This high stereospecificity underscores the enzymatic nature of this biotransformation.

Microbial Biotransformation (e.g., Eubacterium lentum)

The primary organism responsible for the reduction of digoxin in the human gut is the anaerobic bacterium Eubacterium lentum. nih.govnih.gov It appears to be the sole organism capable of this specific biotransformation. nih.gov The presence and activity of E. lentum can significantly influence the metabolic fate of digoxin, with some individuals metabolizing a substantial portion of the administered dose into these reduced, inactive forms. uspharmacist.comnih.gov The ability of the gut flora to perform this reduction can be influenced by environmental factors, potentially early in life, and tends to remain stable in adulthood. nih.gov

Mechanism of Lactone Ring Reduction by Gut Microbiota

The reduction of the α,β-unsaturated lactone ring of digoxin is catalyzed by a cardiac glycoside reductase (Cgr) enzyme system encoded by the cgr operon in Eubacterium lentum. tandfonline.comnih.gov This operon is transcriptionally activated by digoxin itself. tandfonline.comnih.gov The Cgr system includes Cgr1, a protein with homology to cytochrome c reductases, and Cgr2, which is related to fumarate (B1241708) reductase. tandfonline.com It is hypothesized that Cgr2, a soluble reductase, interacts with the membrane-bound Cgr1. tandfonline.com Given the structural similarity between the α,β-unsaturated lactone ring of digoxin and the unsaturated carboxylic acid of fumarate, it is proposed that digoxin can occupy the active site of Cgr2 and undergo reduction. tandfonline.comresearchgate.net This saturation of the double bond in the lactone ring results in the formation of dihydrodigoxin, which has a significantly reduced affinity for its target, the Na+/K+-ATPase in cardiac cells, rendering it cardioinactive. tandfonline.comnih.govresearchgate.net The enzymatic system is specific to the lactone moiety and can reduce the aglycone form (digoxigenin) as well as its glycoside derivatives. capes.gov.brnih.gov

Metabolite Fingerprinting in Biological Samples for Research

The identification and quantification of 20,22-dihydrodigoxigenin and other digoxin metabolites in biological matrices like serum, urine, and feces are crucial for pharmacokinetic and metabolic research. nih.govcapes.gov.br Various analytical techniques have been developed for this purpose.

High-performance liquid chromatography (HPLC) is a commonly employed method. nih.govcapes.gov.br For enhanced sensitivity and specificity, pre-column derivatization with fluorescent agents like 1-naphthoyl chloride can be used, followed by fluorescence detection. nih.govcapes.gov.br This allows for the simultaneous determination of digoxin and its various metabolites, including the 20R and 20S epimers of dihydrodigoxin. nih.gov Sample preparation often involves solid-phase extraction (SPE) to isolate the analytes from the complex biological matrix. nih.gov

More recently, untargeted metabolomics approaches using ultra-performance liquid chromatography coupled with time-of-flight mass spectrometry (UPLC-ESI-QTOF-MS) have been utilized. frontiersin.org This powerful technique allows for the comprehensive profiling of metabolites in biological samples. In one study, this compound was identified in plant extracts, demonstrating the capability of this method to detect specific cardenolides within a complex mixture. frontiersin.org Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is another highly sensitive and specific method used for the quantification of digoxin and its metabolites in whole blood. researchgate.net

These analytical methods are essential for understanding the inter-individual variability in digoxin metabolism, which is largely influenced by the gut microbiome. uspharmacist.comwikipedia.org

Advanced Analytical Methodologies for Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for the isolation and quantification of 20,22-Dihydrodigoxigenin from complex mixtures. High-performance liquid chromatography and gas chromatography, often coupled with mass spectrometry, are the most employed techniques.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of cardiac glycosides like this compound due to its high resolution and sensitivity. Reversed-phase HPLC is commonly utilized, allowing for the separation of compounds based on their hydrophobicity. For the analysis of this compound and its epimers (20R and 20S), derivatization is often employed to enhance chromatographic separation and detection. nih.gov

A typical HPLC method for the analysis of this compound would involve a C18 stationary phase, which provides excellent separation for steroids. The mobile phase generally consists of a mixture of water and an organic solvent, such as acetonitrile or methanol, often with additives like formic acid to improve peak shape and ionization efficiency for subsequent mass spectrometric detection.

Table 1: Illustrative HPLC Parameters for the Analysis of this compound Derivatives

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm or Mass Spectrometry (MS) |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Note: This table presents a typical set of parameters. Method optimization is essential for specific applications.

Gas Chromatography-Mass Spectrometry (GC-MS) offers high chromatographic resolution and is a powerful tool for the identification and quantification of volatile and thermally stable compounds. However, due to the low volatility and polar nature of this compound, which contains multiple hydroxyl groups, derivatization is a mandatory step prior to GC-MS analysis. nih.govmdpi.comdiva-portal.orgmdpi.comnih.gov

The most common derivatization technique for steroids is silylation, which involves the replacement of active hydrogens in the hydroxyl groups with trimethylsilyl (TMS) groups. mdpi.comdiva-portal.org Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are used for this purpose. mdpi.com This process increases the volatility and thermal stability of the analyte, making it amenable to GC analysis. The resulting mass spectra of the TMS derivatives provide characteristic fragmentation patterns that aid in structural confirmation. nih.gov

Table 2: Proposed GC-MS Parameters for the Analysis of Derivatized this compound

| Parameter | Condition |

| Derivatization Reagent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS |

| Reaction Conditions | 60 °C for 30 minutes |

| GC Column | Capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Temperature Program | Initial temperature of 150 °C, ramped to 300 °C |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Detector | Quadrupole or Time-of-Flight (TOF) |

Note: These parameters are illustrative and require optimization for the specific analysis of this compound TMS derivatives.

UPLC-ESI-QTOF-MS is a state-of-the-art analytical platform that combines the high separation efficiency of Ultra-Performance Liquid Chromatography with the high-resolution and accurate mass measurement capabilities of Quadrupole Time-of-Flight Mass Spectrometry. nih.govnih.govepa.govmdpi.com This technique is exceptionally well-suited for the analysis of complex biological samples to identify and quantify metabolites like this compound. nih.govepa.gov

The UPLC system, with its sub-2 µm particle columns, allows for faster analysis times and improved resolution compared to conventional HPLC. Electrospray ionization (ESI) is a soft ionization technique that generates intact protonated molecules ([M+H]+) or other adducts, which are then analyzed by the QTOF-MS. The high mass accuracy of the TOF analyzer allows for the determination of the elemental composition of the parent and fragment ions, providing a high degree of confidence in compound identification.

Table 3: Typical UPLC-ESI-QTOF-MS Parameters for this compound Analysis

| Parameter | Condition |

| UPLC Column | Acquity UPLC BEH C18 (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase | Gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Mass Analyzer | Quadrupole Time-of-Flight (QTOF) |

| Acquisition Mode | MS and MS/MS (Data-Dependent Acquisition) |

| Collision Energy | Ramped collision energy for fragmentation |

Note: These are representative parameters; specific conditions may vary depending on the instrument and application.

Spectroscopic Methods for Structural Analysis

Spectroscopic techniques are indispensable for the definitive structural elucidation of this compound, providing detailed information about its molecular framework and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the complete structure of organic molecules. Both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are employed for the structural analysis of this compound. nih.govbeilstein-journals.orgnih.govmodgraph.co.uk

¹H NMR provides information about the number of different types of protons and their neighboring environments, while ¹³C NMR reveals the number and types of carbon atoms in the molecule. beilstein-journals.orgnih.govmodgraph.co.uk 2D NMR experiments are used to establish the connectivity between protons and carbons, allowing for the complete assignment of the molecular structure. NMR has been instrumental in determining the stereochemistry of the epimers of this compound. nih.gov

Table 4: Information Obtainable from NMR Spectroscopy for this compound

| NMR Experiment | Information Provided |

| ¹H NMR | Chemical shifts, coupling constants, and integration of protons. |

| ¹³C NMR | Chemical shifts of all carbon atoms. |

| DEPT | Differentiation of CH, CH₂, and CH₃ groups. |

| COSY | Correlation of coupled protons (H-H connectivity). |

| HSQC | Correlation of protons with their directly attached carbons (C-H connectivity). |

| HMBC | Correlation of protons with carbons over two to three bonds (long-range C-H connectivity). |

| NOESY | Spatial proximity of protons, aiding in stereochemical assignments. |

Note: Detailed ¹H and ¹³C NMR chemical shift assignments for this compound are not widely available in public literature and would typically be determined through these experiments.

Tandem mass spectrometry (MS/MS) is a crucial technique for the structural characterization of this compound, providing information about its fragmentation pathways. nih.govmdpi.comnih.gov In a typical MS/MS experiment, the protonated molecule ([M+H]⁺) of this compound is selected and subjected to collision-induced dissociation (CID). This process induces fragmentation of the molecule, and the resulting fragment ions are mass-analyzed.

For cardiac glycoside aglycones like this compound, the fragmentation is often characterized by the sequential loss of water molecules from the steroid nucleus due to the presence of hydroxyl groups. The fragmentation pattern is highly specific and can be used to confirm the identity of the compound and to differentiate it from other related steroids. nih.gov

Table 5: Predicted MS/MS Fragmentation of this compound ([M+H]⁺ = m/z 393.26)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Interpretation |

| 393.26 | 375.25 | H₂O | Loss of one water molecule |

| 393.26 | 357.24 | 2 x H₂O | Loss of two water molecules |

| 393.26 | 339.23 | 3 x H₂O | Loss of three water molecules |

Note: The exact m/z values are theoretical and may vary slightly depending on the mass spectrometer's calibration and resolution. The fragmentation pattern can provide valuable structural information.

Circular Dichroism (CD)

Circular Dichroism (CD) spectroscopy is a powerful analytical technique used to investigate the structural characteristics of chiral molecules, such as this compound. libretexts.orgwikipedia.org This method relies on the differential absorption of left and right circularly polarized light, which provides valuable information about the stereochemistry and conformation of a molecule in solution. libretexts.orgwikipedia.org

In the study of this compound, CD spectroscopy has been instrumental in determining the configuration and solution conformation of its epimers. nih.govebi.ac.uk The C20 position of this compound is a chiral center, leading to the existence of two epimers: the 20R and 20S epimers. CD spectral analysis was critical in distinguishing between these two forms.

Research by Bockbrader and Reuning demonstrated that the two epimers of dihydrodigoxigenin exhibit opposite orientations of the beta-carbon in the lactone ring, a finding directly observable through their distinct CD spectra. nih.govebi.ac.uk This spectral data, when combined with X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, definitively established the C20 configuration of the major epimer as R and the minor epimer as S. nih.govebi.ac.uk

The conformation of the lactone ring, a key structural feature, was also elucidated using spectroscopic methods. NMR evidence suggested that the average lactone rotamer for the major (20R) epimer has the C21 position oriented toward the C12 side of the steroid nucleus. nih.govebi.ac.uk Conversely, for the minor (20S) epimer, the C22 position is located on the C12 side. nih.govebi.ac.uk These conformations represent the least sterically hindered positions for each respective rotamer. nih.govebi.ac.uk

Table 1: Spectroscopic and Configurational Data for this compound Epimers

| Feature | Major Epimer | Minor Epimer | Reference |

|---|---|---|---|

| C20 Configuration | R | S | nih.govebi.ac.uk |

| Lactone Ring Orientation (CD Spectra) | Opposite to S-epimer | Opposite to R-epimer | nih.govebi.ac.uk |

| Lactone Rotamer Conformation (NMR) | C21 position on C12 side of steroid nucleus | C22 position on C12 side of steroid nucleus | nih.govebi.ac.uk |

Metabolomics Approaches in Compound Identification and Pathway Analysis

Metabolomics is a comprehensive analytical approach that involves the systematic identification and quantification of the complete set of small-molecule metabolites within a biological system. researchgate.netnih.gov This powerful tool provides a functional readout of the cellular state and is increasingly used in drug discovery and natural product research for compound identification, biomarker discovery, and pathway elucidation. researchgate.netmdpi.com In the context of this compound and related cardenolides, metabolomics offers critical insights into their biosynthesis and metabolic fate.

The general workflow in metabolomics involves sample collection, metabolic profiling using techniques like mass spectrometry (MS) and NMR, data processing, and pathway analysis. researchgate.netnih.gov For cardenolides, which are often found in complex plant extracts, Liquid Chromatography coupled with tandem Mass Spectrometry (LC/MS/MS) is a particularly effective method for both identification and quantification. nih.govresearchgate.net This technique allows for the separation of individual cardenolides and their structural characterization based on accurate mass measurements and fragmentation patterns. nih.govresearchgate.net

Metabolomics-driven research is crucial for mapping the intricate biosynthetic pathways of cardenolides in plants like Digitalis and Calotropis procera. mpg.denih.gov By comparing the metabolite profiles of different plant tissues or species, researchers can identify candidate genes and enzymes involved in the formation of these complex steroids. mpg.denih.gov For instance, combining metabolomic data with transcriptomic (gene expression) analysis has enabled the identification of numerous unigenes involved in terpenoid, steroid, and cardenolide biosynthesis. nih.gov This multi-omics approach helps to pinpoint key enzymatic steps, such as the formation of the pregnenolone (B344588) backbone, which is a critical branching point for the synthesis of cardiac glycoside backbones. nih.gov

Furthermore, metabolomics can be used to trace the metabolic fate of compounds like digoxin (B3395198), which is metabolized to dihydro-derivatives such as this compound in humans. By analyzing urine samples from patients, high-performance liquid chromatography (HPLC) based methods—a core component of metabolomics—have been used to identify and quantify metabolites like the 20R epimer of dihydrodigoxigenin, confirming it as a human metabolite of digoxin. ebi.ac.uk

Table 2: Application of Metabolomics Approaches in Cardenolide Research

| Metabolomics Approach | Key Techniques | Application in Cardenolide Research | Research Goal | Reference |

|---|---|---|---|---|

| Metabolic Profiling | LC/MS/MS, HPLC | Structural characterization and quantification of cardenolides in plant extracts. | Compound Identification | nih.govresearchgate.net |

| Comparative Metabolomics | Genomics, Transcriptomics, Bioinformatics | Comparison of metabolite profiles across different plant species or tissues to identify genes. | Biosynthetic Pathway Elucidation | mpg.de |

| Multi-Omics Integration | Metabolomics, Transcriptomics | Correlating gene expression with metabolite accumulation to validate gene function in the biosynthetic pathway. | Pathway Validation | nih.gov |

| Metabolite Identification in Biological Fluids | HPLC with UV or Fluorescence Detection | Detection and quantification of digoxin metabolites (e.g., 20R-dihydrodigoxigenin) in human urine. | Pathway Analysis in Humans | ebi.ac.uk |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Digoxigenin (B1670575) |

| Digoxin |

| Gitoxigenin |

| Digitoxigenin |

| Gitaloxigenin |

| Diginatigenin |

| Lanatoside A |

| Lanatoside C |

| Lanatoside E |

| Purpurea glycoside A |

| Purpurea glycoside B |

| Purpurea glycoside E |

| Glucodigifucoside |

| Verodoxin |

| Digitoxigenin fucoside |

| β-acetyldigoxin |

Biotechnological and Synthetic Biology Applications

Production via Plant Tissue Culture and Cell Suspension Systems

Plant tissue culture, encompassing techniques from callus and organ cultures to cell suspension systems, represents a key biotechnological strategy for producing cardenolides independent of agricultural constraints. researchgate.net Researchers have successfully established in vitro cultures of various Digitalis species, which are the natural source of 20,22-Dihydrodigoxigenin and other cardiac glycosides. researchgate.netnih.gov

Studies have shown that undifferentiated cells, such as those in callus or cell suspension cultures, can perform specific biotransformation reactions on cardenolide precursors. nih.govthieme-connect.comnih.gov For instance, cell suspension cultures of Digitalis lanata are capable of 12β-hydroxylation, a crucial step in the synthesis of digoxin (B3395198) from digitoxin (B75463). thieme-connect.comfao.org This biotransformation capability is a cornerstone of using plant cells as biocatalysts to produce more valuable or novel compounds. While de novo synthesis of complex cardenolides in undifferentiated cell cultures is often low or nonexistent, the capacity for biotransformation of exogenously supplied substrates is well-documented. fao.orgdergipark.org.tr

Morphological differentiation in culture, such as the formation of shoots or embryos, is often linked to an increased ability to produce cardenolides. nih.govfao.orgnih.gov Shoot-forming calli of Digitalis species have been shown to accumulate considerable amounts of cardenolides. nih.gov Recent metabolomic analyses of in vitro raised tissues of Digitalis purpurea have confirmed the presence of a diverse array of phytocompounds, including flavonoids, terpenoids, and steroids. nih.govfrontiersin.org Notably, this compound was specifically identified in the methanolic extracts of field-grown (in vivo) leaves, highlighting the plant's genetic potential which in vitro methods aim to harness and optimize. nih.govfrontiersin.org The establishment of these culture systems provides a platform that could be adapted for the specific production of this compound. nih.govfrontiersin.orgresearchgate.net

Table 1: Callus Induction from Digitalis purpurea Leaf Explants on MS Medium

This table summarizes the effectiveness of different concentrations of plant growth regulators (PGRs) on inducing callus formation, a primary step in establishing plant tissue cultures for metabolite production.

| BAP Concentration (µM) | 2,4-D Concentration (µM) | Callus Induction Rate (%) | Fresh Biomass (g) | Reference |

| 8.8 | 0.9 | 94.44 | 4.9 | nih.gov, frontiersin.org |

| 8.8 | 2.3 | 77.77 | - | nih.gov, frontiersin.org |

| 4.4 | 9.0 | 61.10 | - | nih.gov, frontiersin.org |

| 0.88 | 2.3 | 22.21 | 1.8 | nih.gov, frontiersin.org |

Potential for Sustainable Production of Cardenolides

Traditional agriculture of medicinal plants like Digitalis is subject to various challenges, including climate and soil conditions, pest and disease outbreaks, and long biennial growth cycles, all of which can affect the yield and consistency of the active compounds. researchgate.netnih.gov Plant biotechnology offers a sustainable and controlled alternative for the production of high-value metabolites. mpg.de In vitro systems, such as temporary immersion systems (TIS) and bioreactors, allow for the large-scale cultivation of plant cells and tissues under optimized and contained conditions, independent of geographical location or season. researchgate.netnih.govekb.eg

This approach not only ensures a consistent supply of material but also opens the door for enhancing yields through process optimization. jmb.or.kr For example, in situ product adsorption during biotransformation in D. lanata cell cultures has been shown to enhance the production of digoxin by preventing its further conversion into other glycosides. jmb.or.kr Such strategies could be applied to the production of this compound, providing a reliable and potentially more efficient supply chain. The development of efficient protocols for micropropagation and genetic transformation further supports the creation of superior plant lines with enhanced production capabilities, forming a basis for a sustainable cardenolide supply. dergipark.org.trnih.gov

Engineering Biosynthetic Pathways for Novel Derivatives

A frontier in synthetic biology is the elucidation and engineering of complex biosynthetic pathways to produce desired molecules in heterologous hosts or to create novel derivatives. The cardenolide pathway is a prime target for such efforts. nih.gov Although the complete pathway has not been fully elucidated in any single plant, significant progress has been made in identifying key enzymatic steps. nih.govbiorxiv.orgbiorxiv.orgthieme-connect.com

Researchers have identified enzymes responsible for the early stages of the pathway, such as the conversion of sterols to pregnenolone (B344588), which is a critical precursor for all cardenolides. mpg.denih.gov Key enzyme classes involved include cytochrome P450s (CYPs) and 2-oxoglutarate-dependent dioxygenases (2OGDs), which perform essential hydroxylation steps on the steroid core. nih.govbiorxiv.orgbiorxiv.org

This genetic knowledge is being used to reconstitute portions of the cardenolide pathway in microbial hosts like Saccharomyces cerevisiae (baker's yeast). nih.gov One study successfully engineered a yeast strain to perform five consecutive steps of the cardenolide pathway, starting from pregnenolone to produce a central intermediate, 5β-pregnane-3β,21-diol-20-one. nih.gov Another approach involves the transient expression of pathway genes in plants like Nicotiana benthamiana to test enzyme function and produce specific intermediates. nih.govbiorxiv.orgbiorxiv.org These platforms not only help unravel the native biosynthetic pathway but also serve as a toolkit for producing specific cardenolides or creating novel structures through combinatorial biosynthesis. mpg.denih.gov Engineering these pathways could enable the targeted production of this compound or use it as a scaffold to generate new derivatives with potentially unique properties.

Table 2: Key Enzymes in Cardenolide Biosynthesis and Their Applications

This table outlines recently identified enzymes in the cardenolide biosynthetic pathway and their significance for metabolic engineering and synthetic biology.

| Enzyme / Gene | Enzyme Family | Function | Source Organism(s) | Potential Application | Reference |

| CYP87A | Cytochrome P450 | Catalyzes pregnenolone formation from sterols (entry point to the pathway) | Digitalis purpurea, Calotropis procera | Sustainable production of steroid precursors | nih.gov, mpg.de |

| St5βR | Progesterone-5β-reductase | Stereospecific reduction of progesterone (B1679170) | Arabidopsis thaliana | Engineering the correct steroid backbone in heterologous systems | nih.gov |

| 3βHSD | Δ⁵-3β-hydroxysteroid dehydrogenase | Steroid modification | Digitalis lanata | Reconstitution of the pathway in yeast | nih.gov |

| CARD5 | 2-oxoglutarate-dependent dioxygenase (2OGD) | Likely steroid 14β-hydroxylation | Erysimum cheiranthoides | Engineering a key structural feature of cardenolides | biorxiv.org, biorxiv.org |

| CARD6 | 2-oxoglutarate-dependent dioxygenase (2OGD) | Likely steroid 21-hydroxylation | Erysimum cheiranthoides | Reconstitution of later pathway steps for producing advanced intermediates | biorxiv.org, biorxiv.org |

Advanced Research Perspectives and Future Directions

Elucidation of Remaining Uncharacterized Biosynthetic Steps

The biosynthetic pathway of cardenolides, including the precursors to 20,22-Dihydrodigoxigenin, is a long and highly complex process that is not yet fully understood. mpg.dempg.de While pregnenolone (B344588) is recognized as a key precursor for plant steroids, the enzymatic steps that follow its formation are the subject of ongoing investigation. mpg.dempg.de

Researchers have successfully identified some enzymes in the early stages of the pathway. For instance, a significant breakthrough was the identification of two enzymes from the cytochrome P450 family, specifically the CYP87A subfamily, which catalyze the conversion of cholesterol and phytosterols (B1254722) into pregnenolone in plants like foxglove (Digitalis purpurea) and Calotropis procera. mpg.dempg.de This was a critical first step, as it was the first enzymatic function reported for this P450 subfamily. mpg.dempg.de Further down the pathway, enzymes such as progesterone (B1679170) 5β-reductase (St5βR) and 3β-hydroxysteroid dehydrogenase (3βHSD) have been well-characterized. nih.gov

However, many subsequent steps leading to the diverse array of cardenolide aglycones remain uncharacterized. nih.gov Key among these unresolved steps are the C-14β-hydroxylation and the precise mechanism of the butenolide ring formation at the C-17 position. nih.gov The enzymes responsible for these crucial transformations have not yet been identified, and their corresponding genes have not been cloned. nih.gov The complexity is further highlighted by the fact that different plant species exhibit both overlapping and divergent cardenolide profiles, suggesting variations in their biosynthetic machinery. mpg.de Future research, leveraging comparative genomics, bioinformatics, and metabolomics, is focused on identifying these missing enzymes to complete the puzzle of cardenolide biosynthesis. mpg.dempg.de The discovery of these enzymes is crucial for potentially engineering biological platforms for the sustainable production of valuable steroid compounds. mpg.dempg.de

Table 1: Status of Cardenolide Biosynthetic Pathway Elucidation A summary of known and unknown enzymatic steps relevant to the formation of cardenolide aglycones.

| Biosynthetic Step | Enzyme/Enzyme Family | Status | Key Findings/Research Gaps |

| Pregnenolone formation | Cytochrome P450 (CYP87A family) | Characterized mpg.dempg.de | Converts cholesterol/phytosterols to pregnenolone, the steroid precursor. |

| Steroid core modifications | Progesterone 5β-reductase (St5βR) | Characterized nih.gov | Involved in establishing the characteristic cis-fusion of the A/B rings. |

| Steroid core modifications | 3β-hydroxysteroid dehydrogenase (3βHSD) | Characterized nih.gov | Modifies hydroxyl groups on the steroid nucleus. |

| C-14 Hydroxylation | Unknown | Uncharacterized nih.gov | The gene encoding the steroid C-14β-hydroxylase has not been identified. |

| Butenolide ring formation | Unknown | Uncharacterized nih.gov | The detailed mechanism for forming the lactone ring at C-17 is not fully elucidated. |

| Dihydrogenation of Lactone Ring | Unknown | Uncharacterized | The specific enzyme responsible for saturating the 20,22-double bond to form compounds like this compound is unknown. |

Deeper Exploration of Structure-Activity Relationships at the Molecular Level

The biological activity of cardenolides is intrinsically linked to their three-dimensional structure. The canonical target, the Na+/K+-ATPase enzyme, provides a classic model for studying these structure-activity relationships (SAR). nih.govmdpi.com The tripartite structure of cardiac glycosides—a steroid core, a sugar moiety at C-3, and a lactone ring at C-17—is fundamental to this interaction. mdpi.comnih.gov

Key structural features determining the potency of Na+/K+-ATPase inhibition include:

The Lactone Ring: The unsaturated lactone ring is considered essential for cardiotonic activity and is a primary site for favorable interactions with the enzyme. nih.govtandfonline.com The saturation of this ring, as seen in this compound, is known to alter biological activity. For instance, studies on related compounds have shown that modifications to the lactone unit can lead to a rotation of the steroid core within the binding pocket, depotentiating the binding to Na+/K+-ATPase. nih.gov

The Steroid Core: The characteristic "U"-shaped conformation of the steroid nucleus, resulting from the cis-fusion of the A/B and C/D rings, is a defining feature for binding. mdpi.com Hydroxyl groups at positions C-12 and C-14 are also important for forming hydrogen bonds with amino acid residues like Thr797 in the enzyme's binding pocket. nih.gov

The Sugar Moiety: The sugar chain attached at the C-3 position significantly influences both binding affinity and inhibitory potency. nih.gov The removal of a sugar moiety, creating an aglycone like digoxigenin (B1670575), can lead to a dramatic decline in binding affinity while having a lesser effect on inhibitory potency. nih.govresearchgate.net This suggests the sugar portion plays a critical role in the initial docking and stabilization of the compound in the binding site. researchgate.net

While a general correlation between high-affinity binding and potent inhibition exists for most cardenolides, there are notable exceptions. nih.gov For example, substituting the five-membered cardenolide lactone ring with a six-membered bufadienolide ring can decrease binding affinity but increase inhibitory potency. nih.gov Future research must delve deeper into how specific modifications, such as the saturation of the lactone ring in this compound, quantitatively affect binding kinetics, conformational changes in the enzyme, and the resulting inhibitory profile at a molecular level.

Table 2: Structure-Activity Relationship (SAR) of Cardenolides at the Na+/K+-ATPase A summary of how key structural features influence biological activity.

| Structural Feature | Impact on Activity | Molecular Interaction Details |

| Unsaturated Lactone Ring (C-17) | Crucial for high potency. Favorable inhibitor interactions are predicted at this moiety. nih.gov | The five-membered ring is a key pharmacophoric element. Its saturation, as in this compound, is expected to reduce inhibitory activity. nih.gov |

| Steroid Core (A/B/C/D rings) | Essential for binding. The cis-trans-cis ring fusion creates a necessary "U" shape. mdpi.com | Unfavorable interactions can occur at several positions around the steroid system, indicating high specificity. nih.gov |

| Hydroxyl Group (C-12) | Important for binding. | Forms hydrogen bonds with residues such as Thr797 in the Na+/K+-ATPase binding pocket. nih.gov |

| Hydroxyl Group (C-14) | Important for binding. | Participates in hydrogen bonding within the enzyme's binding pocket. nih.gov |

| Sugar Moiety (C-3) | Enhances binding affinity. | The sugar can form hydrogen bonds with residues like Arg880, stabilizing the complex. nih.gov Removal of the sugar drastically reduces binding affinity. nih.govresearchgate.net |

Role in Cellular Signaling Pathways Beyond Canonical Targets

Beyond the classical inhibition of the Na+/K+-ATPase ion transport function, cardenolides are now recognized as modulators of numerous intracellular signaling pathways. mdpi.comphysiology.org These effects can occur at concentrations similar to or lower than those required to significantly alter intracellular ion concentrations, suggesting a role for the Na+/K+-ATPase as a signal transducer. nih.govphysiology.org

Binding of a cardenolide to the Na+/K+-ATPase, particularly a pool of non-pumping enzymes often located in membrane caveolae, can trigger a cascade of downstream events. nih.gov This signaling function is distinct from the ion pump inhibition and involves the recruitment and activation of various proteins, including:

Src Kinase: A well-documented interaction involves the activation of the non-receptor tyrosine kinase Src, which forms a complex with the Na+/K+-ATPase. nih.govnih.gov This activation can, in turn, influence a host of other pathways. aacrjournals.org

MAPK Pathway: The mitogen-activated protein kinase (MAPK) cascade, including ERK1/2, can be activated downstream of Src, affecting processes like cell proliferation and differentiation. nih.govphysiology.orgthno.org

PI3K/Akt Pathway: Cardenolides have been shown to modulate the PI3K/Akt signaling axis, a central pathway in cell survival, growth, and metabolism. mdpi.comthno.org

NF-κB Pathway: The transcription factor nuclear factor-κB (NF-κB), a key regulator of inflammation, immunity, and cell survival, can be deactivated by certain cardenolides. mdpi.comaacrjournals.org This effect is being explored for its potential in cancer therapy, as many cancer cells rely on activated NF-κB for survival. aacrjournals.org

The diversity of these signaling outcomes can be attributed to the existence of different isoforms of the Na+/K+-ATPase subunits and the specific cellular context. physiology.org Future research on this compound should investigate how its specific structure influences the activation or inhibition of these non-canonical signaling pathways, potentially revealing unique biological activities separate from its effect on ion transport.

Development of Novel Analytical Probes

The detection and quantification of specific cardenolides like this compound within complex biological matrices remains a significant analytical challenge. researchgate.net Standard methods like High-Performance Liquid Chromatography (HPLC) with UV detection are often hampered by the fact that the cardenolide lactone ring is a weak chromophore, leading to low UV absorbance and insufficient sensitivity. researchgate.net

To overcome this, researchers have developed more specific detection methods. One approach involves a post-column HPLC reaction system using the Kedde reagent, which selectively reacts with the unsaturated lactone ring of cardenolides to produce a colored compound detectable at 540 nm. tandfonline.com This method offers excellent selectivity for traditional cardenolides. tandfonline.com

However, this very selectivity presents a major challenge for this compound. Because its defining feature is a saturated γ-lactone ring, it would be non-reactive with the Kedde reagent and thus invisible to this detection method. tandfonline.comnih.gov This highlights a critical gap in analytical capability and underscores the need for new probes.

Future research directions should focus on:

Developing novel derivatization reagents that react with functional groups common to all cardenolides or specifically with the saturated lactone ring structure.

Advancing mass spectrometry-based techniques (e.g., LC-MS/MS) to allow for direct, label-free detection and quantification with high sensitivity and structural confirmation. frontiersin.org

Creating fluorescent probes or antibodies that can specifically bind to this compound, enabling its visualization and quantification in cellular and tissue contexts.

Application in Chemical Ecology and Plant Defense Research

Cardenolides are classic examples of chemical defenses evolved by plants to deter herbivores. nih.govscielo.org.mx Found in at least 12 plant families, these toxins act by inhibiting the Na+/K+-ATPase, an enzyme essential for most animals. frontiersin.orgresearchgate.net The study of these compounds, including structural variants like this compound, offers profound insights into the coevolutionary arms race between plants and the insects that feed on them.

Research in chemical ecology has revealed several key aspects of this interaction:

Constitutive vs. Induced Defense: Plants may produce cardenolides constitutively or increase their production in response to herbivore attack (induced defense). Studies in the milkweed genus Asclepias show that the inducibility of these defenses can vary significantly across species. nih.govresearchgate.net

Allocation of Defenses: Plants must allocate resources between growth, reproduction, and defense. Research has shown that in milkweeds, there is a positive correlation between the concentration of cardenolides in the roots and shoots, suggesting a "whole-plant" defense strategy rather than a trade-off between above- and below-ground defenses. nih.gov

Herbivore Specialization and Sequestration: While cardenolides are effective against generalist herbivores, specialist insects like the monarch butterfly (Danaus plexippus) have evolved resistance. pnas.org Monarch caterpillars not only tolerate the cardenolides in their milkweed hosts but also sequester them, storing the toxins in their own bodies to become unpalatable to predators like birds. scielo.org.mx

Toxin Selectivity: Not all cardenolides are equal. Different structural forms exhibit varying levels of toxicity against different insects. frontiersin.org Some plants produce highly toxic compounds that even specialist herbivores find burdensome, imposing a metabolic cost to process or convert them into less toxic, sequesterable forms. pnas.org

Future research could explore the specific role of this compound in these ecological interactions. Determining its prevalence in different plant tissues, its specific toxicity to various herbivores, and whether it is sequestered or metabolized by specialist insects would provide a more complete picture of its function in plant defense.

Computational Chemistry and In Silico Modeling Advances

Computational chemistry and in silico modeling have become indispensable tools for accelerating research on cardenolides. researchgate.netrasayanjournal.co.in These methods allow for the detailed, atomic-level investigation of interactions between ligands like this compound and their protein targets, providing insights that can be difficult to obtain through experimental methods alone. nih.govfrontiersin.org

Key applications of computational modeling in cardenolide research include:

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a small molecule within the binding site of a target protein. researchgate.net It has been used extensively to model the interaction of various cardenolides with the Na+/K+-ATPase, helping to rationalize SAR data by identifying key hydrogen bonds and hydrophobic interactions. nih.govrasayanjournal.co.in For example, docking studies have visualized how the altered lactone unit of a dihydro-derivative can cause it to bind differently and less effectively than its unsaturated counterpart. nih.gov

Structure-Activity Relationship (SAR) Modeling: Computational methods like Comparative Molecular Similarity Index Analysis (CoMSIA) can build 3D-SAR models that correlate the structural features of a series of compounds with their biological activity. nih.gov These models can then be used to predict the activity of novel, untested compounds.

Guiding Drug Design: In silico approaches can be used to screen virtual libraries of compounds or to guide the chemical modification of existing ones. This was demonstrated in a study that used computational modeling to identify a cardiac glycoside derivative with favorable brain bioavailability for potential therapeutic applications. biorxiv.org

For this compound, future computational studies could precisely model its interaction with Na+/K+-ATPase isoforms, compare its binding energy to that of digoxigenin, and predict its potential off-target interactions, thereby guiding further experimental research.

Table 3: Applications of Computational Chemistry in Cardenolide Research A summary of in silico methods and their contributions to understanding cardenolide function.

| Computational Method | Objective | Key Findings & Contributions |

| Molecular Docking | Predict binding mode and affinity of cardenolides to Na+/K+-ATPase. researchgate.netrasayanjournal.co.in | Identified specific amino acid residues (e.g., Asp121, Thr797, Arg880) involved in hydrogen bonding with hydroxyl and sugar groups. nih.gov Visualized how changes in the lactone ring alter binding orientation. nih.gov |

| Molecular Dynamics (MD) Simulation | Analyze the stability and dynamics of the cardenolide-protein complex. nih.gov | Revealed that ligand binding can enhance the structural stability and compactness of the target protein. nih.govfrontiersin.org |

| CoMSIA / 3D-Q_SAR | Correlate 3D structural properties with biological activity. nih.gov | Generated models predicting that favorable interactions occur at the sugar and lactone ring moieties, while unfavorable interactions can occur at the steroid core. nih.gov |

| In Silico Screening & Design | Identify novel derivatives with desired properties. biorxiv.org | Successfully identified a cardiac glycoside with predicted favorable brain bioavailability based on modeling of NKA binding and BBB penetrance. biorxiv.org |

Q & A

Q. What experimental methods are recommended for synthesizing and separating 20,22-Dihydrodigoxigenin from its parent compound, digoxigenin?

Catalytic hydrogenation is the primary method for synthesizing this compound. The process involves reacting digoxigenin with hydrogen gas in the presence of a catalyst (e.g., palladium or platinum), which reduces the double bond at positions 20 and 22. Post-reaction, the mixture typically contains a "major" and "minor" fraction, separable via chromatographic techniques such as high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC). The "minor" fraction, identified as this compound hydrate, can be recrystallized from methanol for structural verification .

Q. How can X-ray crystallography be utilized to determine the molecular structure of this compound?

X-ray crystallography requires high-quality single crystals of the compound. Key steps include:

- Crystal Preparation : Recrystallize the compound from a suitable solvent (e.g., methanol) to obtain prismatic crystals.

- Data Collection : Use a diffractometer (e.g., SYNTEX Pi) to measure reflections (e.g., 1501 reflections for this compound hydrate).

- Refinement : Apply Lorentz and polarization corrections, and refine the structure using scattering factors for C, O, and H atoms. For this compound hydrate, the orthorhombic crystal system (space group P2₁2₁2₁) with unit cell dimensions a = 8.027 Å, b = 14.801 Å, c = 18.376 Å was confirmed .

Q. What analytical techniques are essential for verifying the purity and identity of synthesized this compound?

- Nuclear Magnetic Resonance (NMR) : Analyze H and C spectra to confirm the absence of unreacted digoxigenin and verify hydrogenation at C20 and C22.

- Mass Spectrometry (MS) : Use high-resolution MS to confirm the molecular ion peak (e.g., m/z 410.5 for the hydrate form).

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection to assess purity (>95% recommended for crystallographic studies) .

Advanced Research Questions

Q. How does the stereochemistry of catalytic hydrogenation influence the formation of this compound’s "major" and "minor" fractions?

The hydrogenation of digoxigenin introduces a center of asymmetry at C20, leading to diastereomeric products. The "minor" fraction (this compound) results from stereoselective addition of hydrogen, influenced by the catalyst’s surface geometry and reaction conditions (e.g., solvent polarity, temperature). To resolve ambiguities, use:

Q. What challenges arise in crystallizing this compound, and how can they be mitigated?

Challenges include:

- Crystal Quality : Only a subset of recrystallized samples may yield diffraction-quality crystals. Optimize solvent polarity (e.g., methanol/water mixtures) and slow evaporation rates.

- Hydration Effects : The hydrate form is more stable but requires careful control of humidity during crystallization.

- Data Processing : Use iterative refinement cycles (e.g., SHELXL) to resolve disordered solvent molecules in the lattice .

Q. How should researchers address contradictions in spectroscopic and crystallographic data for this compound?

Discrepancies may arise from:

- Sample Purity : Re-run HPLC and MS to confirm no co-eluting impurities.

- Crystal Packing Effects : Compare solution-state NMR data with solid-state crystallographic results to identify conformational differences.

- Cross-Validation : Use complementary techniques (e.g., IR spectroscopy, Raman microscopy) to verify functional groups and hydrogen-bonding patterns. Document unresolved issues in the discussion section, referencing limitations in methodology .

Methodological Best Practices

- Data Reporting : Include raw crystallographic data (e.g., unit cell parameters, refinement statistics) in appendices, with processed data in the main text .

- Reproducibility : Detail hydrogenation conditions (catalyst type, pressure, temperature) and chromatographic protocols (column type, mobile phase) to enable replication .

- Ethical Citations : Cite primary sources for known compounds and provide full characterization data for novel derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.